molecular formula C13H20N2S B8751870 1-(3-(Phenylthio)propyl)piperazine

1-(3-(Phenylthio)propyl)piperazine

Cat. No.: B8751870
M. Wt: 236.38 g/mol
InChI Key: OCRHOKSHUVVCFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-(Phenylthio)propyl)piperazine is a useful research compound. Its molecular formula is C13H20N2S and its molecular weight is 236.38 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H20N2S

Molecular Weight

236.38 g/mol

IUPAC Name

1-(3-phenylsulfanylpropyl)piperazine

InChI

InChI=1S/C13H20N2S/c1-2-5-13(6-3-1)16-12-4-9-15-10-7-14-8-11-15/h1-3,5-6,14H,4,7-12H2

InChI Key

OCRHOKSHUVVCFL-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CCCSC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To 1 liter 50% aqueous alcohol are added 3 moles piperazine, 1 mole 3-phenylthio-1-chloropropane, 1 mole 10N sodium hydroxide. The mixture is refluxed for 24 hours, with stirring. The methanol is then evaporated off, and the resulting material is extracted with methylene chloride. The organic phase is thoroughly washed with water, and is then concentrated and distilled, to give 1-(3-phenylthiopropyl)piperazine, bp0.5 mm =140°-142° C.
Quantity
3 mol
Type
reactant
Reaction Step One
Quantity
1 mol
Type
reactant
Reaction Step One
Quantity
1 mol
Type
reactant
Reaction Step One
[Compound]
Name
alcohol
Quantity
1 L
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To 1000 ml methyl ethyl ketone are added 3-phenylthio-1-chloro-propane (1 mole), sodium iodide (1 mole) and anhydrous piperazine (4 moles). The resulting mixture is refluxed during 24 hours, with stirring, after which the solvent is evaporated in vacuo, the residue is taken up into water and ether. The ether phase is washed with water, dried and concentrated. The residue is distilled in vacuo. B.p. = 140° C./0.05 mm Hg. N.M.R.: consistent.
Quantity
1 mol
Type
reactant
Reaction Step One
Quantity
1 mol
Type
reactant
Reaction Step One
Quantity
4 mol
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One

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